molecular formula C17H19Cl2NO2 B14161558 2,2'-[(Methylimino)dimethanediyl]bis(4-chloro-6-methylphenol) CAS No. 3534-82-5

2,2'-[(Methylimino)dimethanediyl]bis(4-chloro-6-methylphenol)

Katalognummer: B14161558
CAS-Nummer: 3534-82-5
Molekulargewicht: 340.2 g/mol
InChI-Schlüssel: DBBYXNQYGOLGJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-[(Methylimino)dimethanediyl]bis(4-chloro-6-methylphenol) is a chemical compound with the molecular formula C₁₇H₁₉Cl₂NO₂ and a molecular weight of 340.249 g/mol . It is known for its unique structure, which includes two 4-chloro-6-methylphenol groups linked by a methylimino bridge. This compound is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of 2,2’-[(Methylimino)dimethanediyl]bis(4-chloro-6-methylphenol) typically involves the reaction of 4-chloro-6-methylphenol with formaldehyde and methylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Analyse Chemischer Reaktionen

2,2’-[(Methylimino)dimethanediyl]bis(4-chloro-6-methylphenol) undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2,2’-[(Methylimino)dimethanediyl]bis(4-chloro-6-methylphenol) has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2,2’-[(Methylimino)dimethanediyl]bis(4-chloro-6-methylphenol) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Vergleich Mit ähnlichen Verbindungen

2,2’-[(Methylimino)dimethanediyl]bis(4-chloro-6-methylphenol) can be compared with other similar compounds such as:

Eigenschaften

CAS-Nummer

3534-82-5

Molekularformel

C17H19Cl2NO2

Molekulargewicht

340.2 g/mol

IUPAC-Name

4-chloro-2-[[(5-chloro-2-hydroxy-3-methylphenyl)methyl-methylamino]methyl]-6-methylphenol

InChI

InChI=1S/C17H19Cl2NO2/c1-10-4-14(18)6-12(16(10)21)8-20(3)9-13-7-15(19)5-11(2)17(13)22/h4-7,21-22H,8-9H2,1-3H3

InChI-Schlüssel

DBBYXNQYGOLGJV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1O)CN(C)CC2=C(C(=CC(=C2)Cl)C)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.